molecular formula C23H38O7 B10768177 2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate

Cat. No.: B10768177
M. Wt: 426.5 g/mol
InChI Key: AWSHXGOINMVSGP-ABNROOHRSA-N
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Description

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate is a complex organic compound with multiple hydroxyl groups, a cyclopentyl ring, and an unsaturated ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the esterification process. Common synthetic routes may include:

    Formation of the Cyclopentyl Ring: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the hydroxylated cyclopentyl compound with 2,3-dihydroxypropyl hept-5-enoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: TsCl, SOCl2, phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate: Similar in structure but with variations in the side chains or functional groups.

    Cyclopentyl derivatives: Compounds with a cyclopentyl ring and various substituents.

    Hydroxylated esters: Esters with multiple hydroxyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H38O7

Molecular Weight

426.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4+,13-12?/t17-,18?,19+,20+,21-/m0/s1

InChI Key

AWSHXGOINMVSGP-ABNROOHRSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)OCC(CO)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O

Origin of Product

United States

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